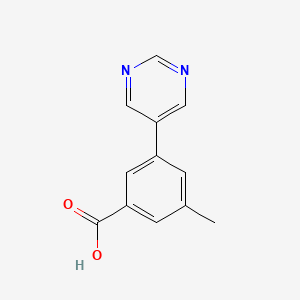

3-Methyl-5-(pyrimidin-5-yl)benzoic acid

Description

Properties

IUPAC Name |

3-methyl-5-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-9(4-10(3-8)12(15)16)11-5-13-7-14-6-11/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNHHTHJSAHTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Negishi Cross-Coupling: A High-Yield Approach

The Negishi cross-coupling reaction has been successfully adapted for synthesizing pyrimidine-substituted benzoic acids. In a representative study, 5-methyl-2-(pyrimidin-2-yl)benzoic acid was synthesized using 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine under palladium catalysis. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |

| Reagent | Anhydrous ZnCl₂ (1.1 equiv) |

| Temperature | 55°C |

| Reaction Time | 14 hours |

| Yield | 78.4% |

This method leverages the transmetallation of a zinc intermediate, formed in situ from 2-bromo-5-methylbenzoic acid, to couple with 2-chloropyrimidine. The use of zinc chloride as a stoichiometric reagent ensures efficient halogen exchange, while the palladium catalyst facilitates the coupling step.

Suzuki-Miyaura Cross-Coupling: Versatility and Scalability

Although direct literature on Suzuki-Miyaura coupling for 3-methyl-5-(pyrimidin-5-yl)benzoic acid is limited, analogous syntheses of pyrimidine derivatives highlight its potential. For instance, the coupling of boronic esters with halogenated pyrimidines under Pd(PPh₃)₄ catalysis has yielded structurally related compounds in >70% yields. Critical factors include:

-

Boronic Acid Preparation : Methyl-substituted benzoic acid boronic esters require protection of the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions.

-

Catalyst System : Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered substrates.

-

Base Optimization : K₂CO₃ in aqueous THF ensures efficient transmetallation.

Multi-Component Rhodium-Catalyzed Annulation

Reaction Design and Mechanistic Insights

A novel three-component coupling strategy, employing aldehydes, aminopyrazoles, and sulfoxonium ylides, has been developed for pyrazolopyrimidine synthesis. While this method targets fused heterocycles, its adaptation to 3-methyl-5-(pyrimidin-5-yl)benzoic acid involves:

-

Imine Formation : Condensation of 5-methyl-2-formylbenzoic acid with aminopyrimidine.

-

Rh(III)-Catalyzed Annulation : Cyclization using Cp*Rh(MeCN)₃₂ (5–10 mol%) and sulfoxonium ylides as carbene precursors.

The mechanism proceeds via rhodacycle intermediates, with carbene insertion and subsequent cyclodehydration forming the pyrimidine ring.

Optimization and Functional Group Tolerance

| Parameter | Optimal Condition |

|---|---|

| Catalyst Loading | 5–10 mol% Rh(III) |

| Solvent | DCE or Toluene |

| Temperature | 150°C (microwave) |

| Yield Range | 36–82% |

This method exhibits broad substrate compatibility, tolerating esters, halides, and carboxylic acids. However, yields vary significantly with steric hindrance at the coupling site.

Industrial-Scale Production and Process Optimization

Catalytic System Engineering

Large-scale synthesis prioritizes cost efficiency and minimal purification. A comparative analysis of Pd vs. Rh catalysts reveals:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrimidin-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-(pyrimidin-5-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-5-(pyrimidin-5-yl)benzoic acid can be compared to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis:

Structural Analogs with Pyrimidinyl Substituents

Key Findings:

- Positional Isomerism : The 5-position pyrimidinyl group in the target compound distinguishes it from 3- and 4-substituted analogs. This substitution pattern may influence binding affinity in biological targets or coordination in metal-organic frameworks (MOFs). For instance, 4-(pyrimidin-5-yl)benzoic acid forms stable MOFs for iodine adsorption , whereas the target compound’s methyl group may sterically hinder similar applications.

- Electronic Effects : Replacing pyrimidinyl with a trifluoromethyl group (as in 3-Methyl-5-(trifluoromethyl)benzoic acid) increases lipophilicity (logP) by 1.5 units, enhancing membrane permeability but reducing aqueous solubility .

Functional Group Modifications

Key Findings:

- Antioxidant Activity : The absence of hydroxyl groups in the target compound likely reduces its antioxidant efficacy compared to 3-hydroxy-5-methylbenzoic acid. Cinnamic acid derivatives (e.g., ferulic acid) with conjugated double bonds exhibit superior radical stabilization .

Pharmacological Intermediates

Key Findings:

- Bioactivity: The target compound’s pyrimidinyl group may mimic purine/pyrimidine bases, enabling interactions with enzymes like kinases. However, the lack of an amino linker (cf. nilotinib intermediates) limits its direct use in kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-5-(pyrimidin-5-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between pyrimidin-5-yl boronic acids and halogenated benzoic acid derivatives. Key steps include:

- Precursor preparation : Start with 3-methyl-5-bromobenzoic acid and pyrimidin-5-yl boronic acid.

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O or DMF/H₂O).

- Temperature control : Optimize at 80–100°C under inert atmosphere for 12–24 hours .

- Post-reaction purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. Yield optimization :

- Use excess boronic acid (1.2–1.5 equiv) to drive the reaction.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing 3-Methyl-5-(pyrimidin-5-yl)benzoic acid, and what key spectral features should researchers analyze?

Methodological Answer:

Advanced Research Questions

Q. How does the pyrimidine ring influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer: The pyrimidine ring:

- Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., thymidylate synthase) .

- Modulates acidity : The electron-withdrawing nature of pyrimidine lowers the pKa of the benzoic acid group, enhancing solubility at physiological pH.

- Directs regioselectivity : The nitrogen atoms facilitate hydrogen bonding with biomolecular targets, as seen in kinase inhibitors like nilotinib intermediates .

Q. Experimental validation :

Q. What strategies can resolve contradictions in biological activity data when testing this compound against different enzyme isoforms?

Methodological Answer:

- Isoform-specific assays : Use recombinant enzymes (e.g., human vs. Cryptosporidium thymidylate synthase) to isolate activity differences .

- Structural analysis : Compare X-ray co-crystal structures (PDB: 6PF7) to identify isoform-specific binding interactions.

- Kinetic studies : Measure Kₘ and kₐₜ values under standardized conditions (pH 7.4, 37°C) to rule out assay artifacts .

Q. How can X-ray crystallography elucidate the binding mode of this compound with enzymes like dihydrofolate reductase (DHFR)?

Methodological Answer:

- Crystallization conditions : Co-crystallize the compound with DHFR in 20% PEG 3350, 0.1 M HEPES (pH 7.5), and 0.2 M ammonium sulfate.

- Data collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data (2.0–2.8 Å resolution).

- Structure refinement :

Q. What computational methods predict the solubility and bioavailability of this compound, and how do substituents affect these properties?

Methodological Answer:

- Solubility prediction : Use COSMO-RS or Abraham solvation models with input from experimental logP (e.g., ~2.1 for this compound).

- Bioavailability :

Q. Data Contradictions & Resolution :

- Synthetic yields : Discrepancies in reported yields (e.g., 70–95%) may stem from Pd catalyst purity or solvent dryness. Standardize reagents and degas solvents to improve reproducibility .

- Biological activity : Variability in IC₅₀ values across studies could reflect differences in enzyme sources or assay buffers. Use commercially validated isoforms (e.g., Sigma-Aldrich DHFR) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.